molecular formula C22H19Cl2N5O2 B14106921 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14106921
M. Wt: 456.3 g/mol
InChI Key: WQFUQQIPRZQGBE-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound known for its significant biological activities. This compound is often used in scientific research due to its potent inhibitory effects on specific enzymes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available precursors. The process typically includes:

    Formation of the pyrimido[1,2-g]purine core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the 2,4-dichlorophenyl group: This is achieved through a substitution reaction using 2,4-dichlorobenzyl chloride.

    Methylation and phenylation: These steps are carried out using methylating and phenylating agents under specific conditions to ensure the correct positioning of the groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors to improve reaction efficiency and control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can be performed using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of glycogen synthase kinase-3 (GSK-3). It competes with ATP, binding to the active site of the enzyme, thereby preventing its activity. This inhibition affects various cellular pathways, including those involved in cell survival and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H19Cl2N5O2

Molecular Weight

456.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-8-9-15(23)12-17(14)24)28-11-5-10-27(21(28)25-19)16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3

InChI Key

WQFUQQIPRZQGBE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=CC=C5

Origin of Product

United States

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